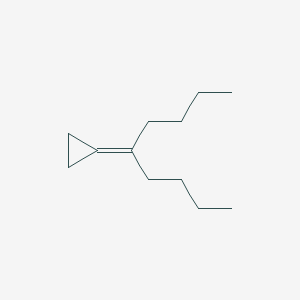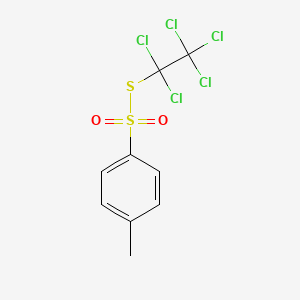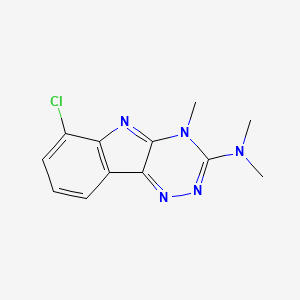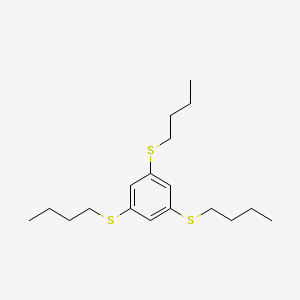
1,3,5-Tris(butylsulfanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(butylsulfanyl)benzene is an organic compound characterized by a benzene ring substituted with three butylsulfanyl groups at the 1, 3, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(butylsulfanyl)benzene typically involves the reaction of 1,3,5-tribromobenzene with butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H3(Br)3+3C4H9SH→C6H3(SC4H9)3+3HBr
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(butylsulfanyl)benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane (DCM).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: The major products are 1,3,5-Tris(butylsulfinyl)benzene or 1,3,5-Tris(butylsulfonyl)benzene, depending on the extent of oxidation.
Substitution: Products include nitro- or halogen-substituted derivatives of this compound.
Applications De Recherche Scientifique
1,3,5-Tris(butylsulfanyl)benzene has several applications in scientific research:
Materials Science:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can be employed as a ligand in transition metal catalysis, facilitating various organic transformations.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(butylsulfanyl)benzene in its applications is primarily based on its ability to donate or accept electrons through the sulfanyl groups. This electron-donating property can stabilize transition states in catalytic reactions or enhance the reactivity of the benzene ring in electrophilic aromatic substitution reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3,5-Tris(tert-butylsulfanyl)benzene
- 1,3,5-Tris(methylsulfanyl)benzene
- 1,3,5-Tris(phenylsulfanyl)benzene
Uniqueness
1,3,5-Tris(butylsulfanyl)benzene is unique due to the presence of butylsulfanyl groups, which provide a balance between steric bulk and electron-donating ability. This makes it particularly useful in applications where moderate steric hindrance and strong electron-donating properties are desired.
Propriétés
Numéro CAS |
109970-51-6 |
|---|---|
Formule moléculaire |
C18H30S3 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
1,3,5-tris(butylsulfanyl)benzene |
InChI |
InChI=1S/C18H30S3/c1-4-7-10-19-16-13-17(20-11-8-5-2)15-18(14-16)21-12-9-6-3/h13-15H,4-12H2,1-3H3 |
Clé InChI |
PODVEWSPNJQIEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC1=CC(=CC(=C1)SCCCC)SCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
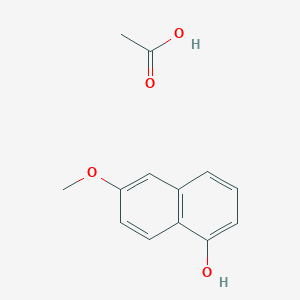

![16-(Octyloxy)-3,6,9,12-tetraoxa-18-azabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14312117.png)
![3-Fluoro-N-methyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14312121.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
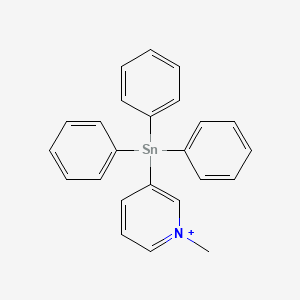
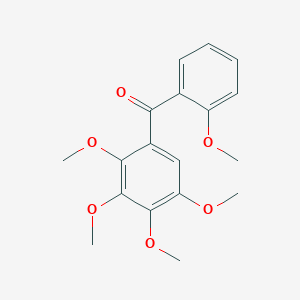
![2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde](/img/structure/B14312156.png)
![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)
